
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester ist eine chemische Verbindung, die zur Benzodioxinfamilie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzodioxinring umfasst, der mit einer Carbonsäureestergruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester beinhaltet typischerweise die Reaktion von Salicylsäurederivaten mit Acetylenestern. Die Reaktion wird durch Kupfer(I)-iodid und Natriumhydrogencarbonat in Acetonitril vermittelt . Der Prozess beinhaltet die Amidierung der synthetisierten Benzodioxinone bei Raumtemperatur mit primären Aminen, was zu mittleren bis guten Ausbeuten führt .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfangreich dokumentiert. Der allgemeine Ansatz würde die Hochskalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen und die Sicherstellung der Reinheit und Ausbeute des Endprodukts durch verschiedene Reinigungstechniken wie Umkristallisation und Chromatographie beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können reduzierte Formen der Verbindung liefern.
Substitution: Die Estergruppe kann nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Amine und Alkohole können unter basischen oder sauren Bedingungen mit der Estergruppe reagieren.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Benzodioxinverbindungen, abhängig von den spezifischen Reagenzien und Bedingungen, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es dient als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle.
Industrie: Die Verbindung wird bei der Synthese von Agrochemikalien und anderen Industriechemikalien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, stabile Komplexe mit biologischen Molekülen zu bilden, die verschiedene biochemische Wege beeinflussen . Die genauen molekularen Zielstrukturen und Wege können je nach dem spezifischen Derivat und seiner Anwendung variieren.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzodioxin-7-carboxylic acid, 2,2-dimethyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with biological molecules, influencing various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-Ethoxycarbonyl-1,4-benzodioxin-2-carbonsäure: Diese Verbindung ist strukturell ähnlich, hat aber eine Ethoxycarbonylgruppe anstelle einer Dimethylestergruppe.
4H-3,1-Benzothiazin-4-one: Diese Verbindungen haben einen ähnlichen Benzodioxinkern, enthalten aber Schwefelatome.
Einzigartigkeit
7-Carbonsäure, 2,2-Dimethyl-4H-1,3-benzodioxin-, Methylester ist aufgrund seiner spezifischen Estergruppe einzigartig, die ihm besondere chemische und biologische Eigenschaften verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und stabile Komplexe mit biologischen Molekülen zu bilden, macht sie zu einer wertvollen Verbindung in der wissenschaftlichen Forschung und in industriellen Anwendungen.
Eigenschaften
CAS-Nummer |
71780-41-1 |
|---|---|
Molekularformel |
C12H14O4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
methyl 2,2-dimethyl-4H-1,3-benzodioxine-7-carboxylate |
InChI |
InChI=1S/C12H14O4/c1-12(2)15-7-9-5-4-8(11(13)14-3)6-10(9)16-12/h4-6H,7H2,1-3H3 |
InChI-Schlüssel |
CVTQJSYLNJUYHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OCC2=C(O1)C=C(C=C2)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)

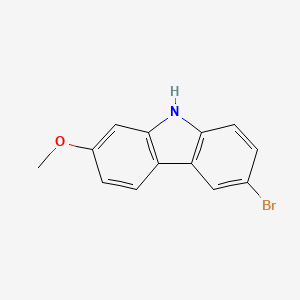

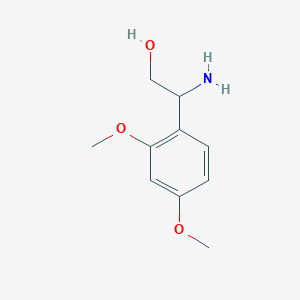
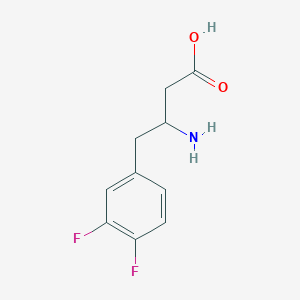
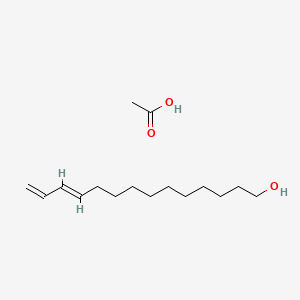

![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)
![(3S,4R)-3-{[4-(Benzyloxy)-3-methoxyphenoxy]methyl}-4-(4-fluo](/img/structure/B12287320.png)
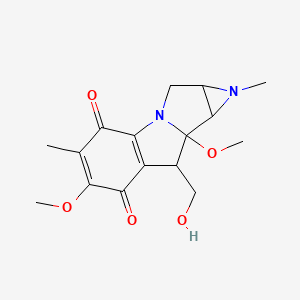


![(17-Hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl) benzoate](/img/structure/B12287342.png)
